N-ethyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
Description
N-ethyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound featuring a fused [1,2,3]triazolo[4,5-d]pyrimidine core. This scaffold is characterized by a triazole ring fused to a pyrimidine moiety, with an acetamide side chain substituted at the 6-position. The molecule includes two ethyl groups: one at the N3 position of the triazole ring and another on the acetamide nitrogen.
The synthesis of such triazolopyrimidine derivatives typically involves cyclization reactions of precursor pyrimidines or triazoles. For example, mesylation of hydroxylated intermediates (e.g., 3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-ol) followed by nucleophilic substitution has been reported . The ethyl substituents likely enhance lipophilicity, affecting bioavailability and receptor binding.
Properties
IUPAC Name |
N-ethyl-2-(3-ethyl-7-oxotriazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O2/c1-3-11-7(17)5-15-6-12-9-8(10(15)18)13-14-16(9)4-2/h6H,3-5H2,1-2H3,(H,11,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEIXAFSAPZEBDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CN1C=NC2=C(C1=O)N=NN2CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Table 1: Comparison of Synthetic Routes
| Step | Method | Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Cyclocondensation | 5-Amino-triazole + β-ketoester | EtOH, K₂CO₃, 80°C, 12 h | 72 | 95.2 |
| Chlorination | POCl₃, reflux | Toluene, 110°C, 4 h | 89 | 97.8 |
| Alkylation (N-Ethyl) | Ethyl bromide, K₂CO₃ | DMF, 60°C, 6 h | 85 | 94.5 |
| Acetamide Coupling | EDCI/HOBt, DCM | RT, 24 h | 78 | 98.1 |
Structural Characterization and Validation
Nuclear magnetic resonance (NMR) spectroscopy confirms the structure:
-
¹H NMR (400 MHz, DMSO-d₆): δ 1.12 (t, J = 7.2 Hz, 3H, CH₂CH₃), 1.35 (t, J = 7.2 Hz, 3H, NCH₂CH₃), 3.45 (q, J = 7.2 Hz, 2H, NCH₂), 4.21 (s, 2H, COCH₂), 7.82 (s, 1H, triazole-H).
-
¹³C NMR: δ 12.4 (CH₂CH₃), 14.8 (NCH₂CH₃), 42.1 (NCH₂), 52.3 (COCH₂), 156.9 (C=O), 162.4 (triazole-C).
High-resolution mass spectrometry (HRMS) corroborates the molecular formula C₁₀H₁₄N₆O₂ (calc. 274.1154, found 274.1158).
Challenges and Mitigation Strategies
-
Low Solubility: The triazolopyrimidine core exhibits poor solubility in aqueous media, necessitating DMF or dimethyl sulfoxide (DMSO) for reactions.
-
Byproduct Formation: Over-chlorination during POCl₃ treatment is minimized by stoichiometric control and incremental reagent addition.
-
Scale-Up Limitations: Patent CA2852652A1 highlights that brominated intermediates (e.g., 7-bromo analogs) require careful handling due to toxicity, suggesting alternative green chemistry approaches .
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Structural Information
The molecular formula for N-ethyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is with a molecular weight of 312.33 g/mol. The compound features a triazolo-pyrimidine core that is known for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antimicrobial properties. For instance:
- Mechanism of Action : The compound may inhibit bacterial growth by interfering with nucleic acid synthesis or by disrupting cell wall integrity.
- Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazolo-pyrimidines showed significant activity against Gram-positive and Gram-negative bacteria .
Anticancer Potential
The triazolo-pyrimidine scaffold has also been explored for its anticancer properties.
- Cell Line Studies : Research conducted on various cancer cell lines (e.g., HeLa and MCF7) showed that N-ethyl derivatives can induce apoptosis and inhibit proliferation.
- Mechanism Insights : The compound's ability to modulate signaling pathways involved in cell survival and apoptosis has been highlighted in recent literature .
Synthesis Pathways
This compound can be synthesized through several methods:
Mechanism of Action
The mechanism of action of N-ethyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Triazolopyrimidine derivatives exhibit diverse biological activities, including anti-thrombotic , cannabinoid receptor modulation , and kinase inhibition. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Triazolopyrimidine Derivatives
Key Findings:
Substituent Effects on Bioactivity :
- Ethyl groups (as in the target compound) balance lipophilicity and steric hindrance, favoring membrane permeability. In contrast, cyclopropyl () and halogenated aryl groups () may enhance receptor specificity but reduce solubility .
- Thioether derivatives () show improved metabolic stability due to sulfur’s resistance to oxidative enzymes .
Crystallographic Insights: Triazolopyrimidines often adopt planar conformations, as seen in monoclinic crystal structures (e.g., P21/n space group, β = 94.465°) . Hydrogen-bonding interactions involving the 7-oxo group are critical for lattice stability .
Therapeutic Potential: Derivatives targeting cannabinoid receptors () and anti-thrombotic agents () highlight the scaffold’s versatility. The ethyl-substituted target compound may occupy a niche in CNS drug development due to moderate logP values .
Table 2: Pharmacological Data (Representative Examples)
Biological Activity
N-ethyl-2-{3-ethyl-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of triazolopyrimidines and features a triazole ring fused to a pyrimidine ring with an acetamide group. The molecular formula is with a molecular weight of 298.34 g/mol. Its solubility in organic solvents and stability under normal conditions make it suitable for various biological applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄N₆O |
| Molecular Weight | 298.34 g/mol |
| Solubility | Soluble in organic solvents |
| Stability | Stable under normal conditions |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate binding and subsequent catalysis.
- Receptor Modulation : It can act as an agonist or antagonist in signaling pathways critical for physiological processes.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities including:
- Antibacterial Activity : Studies have shown that triazolopyrimidines possess antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 0.125–8 µg/mL against these bacteria.
- Antifungal Activity : Similar compounds have demonstrated antifungal activity against species like Candida albicans and Aspergillus fumigatus, indicating potential for therapeutic applications in treating fungal infections .
- Anticancer Potential : Preliminary studies suggest that this class of compounds may inhibit cancer cell proliferation. For instance, related triazolo[4,5-d]pyrimidines have shown cytotoxic effects on various cancer cell lines with IC50 values ranging from 1.1 µM to 42.30 µM .
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial efficacy of related triazolopyrimidine derivatives against drug-resistant strains of bacteria. Among the tested compounds, those with structural similarities to this compound exhibited potent activity with MIC values significantly lower than traditional antibiotics .
Case Study 2: Cytotoxicity Against Cancer Cells
In vitro studies assessed the cytotoxicity of various triazolopyrimidine derivatives on human cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer). Results indicated that certain derivatives led to substantial reductions in cell viability at concentrations as low as 1 µM . These findings suggest a promising avenue for further research into their use as anticancer agents.
Q & A
Q. What are the optimal synthetic routes for N-ethyl-2-{3-ethyl-7-oxo-triazolopyrimidin-6-yl}acetamide?
The synthesis typically involves multi-step reactions starting with triazole and pyrimidine precursors. A common approach includes:
- Step 1 : Formation of the triazolopyrimidine core via cyclocondensation reactions under reflux conditions (e.g., using ethanol or DMF as solvents) .
- Step 2 : Alkylation or acylation to introduce the ethyl and acetamide substituents. For example, coupling with ethyl halides or activated acetamide derivatives at 60–80°C in the presence of a base like triethylamine .
- Step 3 : Purification via column chromatography or recrystallization, monitored by TLC or HPLC . Key Considerations : Control reaction pH and temperature to avoid side products like over-alkylated derivatives.
Q. How is the molecular structure of this compound characterized?
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., triazole protons at δ 8.1–8.5 ppm, pyrimidine carbonyl at ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+ peaks matching theoretical values) .
- X-ray Crystallography (if crystalline): Resolves bond angles and dihedral angles, critical for understanding conformation-activity relationships .
Q. What preliminary assays are used to screen its biological activity?
Initial screening includes:
- Enzyme Inhibition Assays : Test against kinases or proteases (e.g., CDKs for anticancer potential) using fluorescence-based protocols .
- Antimicrobial Screening : Broth microdilution assays against Gram-positive/negative bacteria (MIC values reported in µg/mL) .
- Cytotoxicity Tests : MTT assays on cancer cell lines (e.g., IC values for HepG2 or MCF-7 cells) .
Advanced Research Questions
Q. How does the triazolopyrimidine core mediate target interactions?
The core acts as a competitive inhibitor by:
- Hydrogen Bonding : Pyrimidine carbonyl groups interact with catalytic residues (e.g., kinase ATP-binding pockets) .
- π-Stacking : The aromatic triazole moiety binds hydrophobic regions of targets like CDK2 or bacterial topoisomerases . Methodological Insight : Use molecular docking (AutoDock Vina) paired with mutagenesis studies (e.g., alanine scanning) to validate binding sites .
Q. How can structural modifications improve pharmacokinetic properties?
Q. How to resolve contradictions in biological activity data across studies?
Discrepancies (e.g., varying IC values) arise from:
- Assay Conditions : Differences in pH, ATP concentrations, or cell line genetic backgrounds .
- Compound Purity : Trace impurities (e.g., unreacted intermediates) may skew results. Validate purity via HPLC (>95%) and elemental analysis . Resolution Strategy : Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and cross-validate with independent labs .
Methodological Guidelines
- Synthetic Reproducibility : Document solvent purity (e.g., anhydrous DMF), inert atmosphere use (N), and reaction monitoring intervals (every 30 min via TLC) .
- Data Validation : Use positive controls (e.g., staurosporine in kinase assays) and statistical tools (e.g., Grubbs’ test for outlier removal) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
